Cas no 97125-16-1 (6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile)

6-アミノ-5-ホルミル-2-メトキシ-4-フェニルニコチノニトリルは、高度に機能化されたニコチノニトリル骨格を有する有機化合物です。その分子構造は、アミノ基、ホルミル基、メトキシ基、フェニル基といった多様な官能基を備えており、複雑な有機合成中間体としての高い有用性を示します。特に医薬品中間体や機能性材料の合成において、分子修飾のための重要な構築ブロックとして活用可能です。ホルミル基の反応性を活かしたさらなる誘導体化が可能であり、精密有機合成における多様性が特徴です。また、結晶性が良好なため、精製や取り扱いが比較的容易という利点があります。

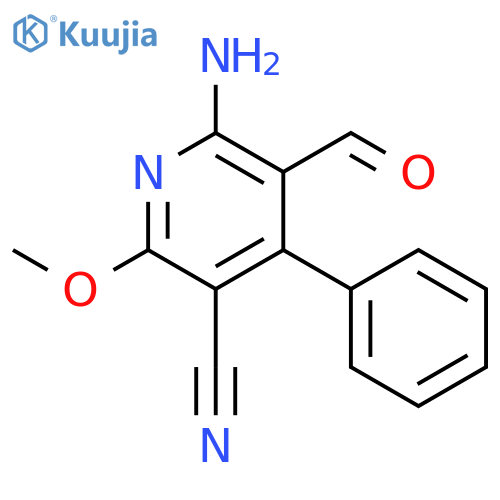

97125-16-1 structure

商品名:6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile

6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile 化学的及び物理的性質

名前と識別子

-

- 97125-16-1

- 6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile

- 6-AMINO-5-FORMYL-2-METHOXY-4-PHENYLPYRIDINE-3-CARBONITRILE

-

- インチ: InChI=1S/C14H11N3O2/c1-19-14-10(7-15)12(9-5-3-2-4-6-9)11(8-18)13(16)17-14/h2-6,8H,1H3,(H2,16,17)

- InChIKey: DJFROAQAVZBRHS-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C#N)C(=C(C=O)C(=N1)N)C2=CC=CC=C2

計算された属性

- せいみつぶんしりょう: 253.085126602Da

- どういたいしつりょう: 253.085126602Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 359

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 89Ų

6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM177648-1g |

6-amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |

97125-16-1 | 95% | 1g |

$896 | 2022-06-09 | |

| Alichem | A019114103-1g |

6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |

97125-16-1 | 95% | 1g |

$979.65 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750812-1g |

6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |

97125-16-1 | 98% | 1g |

¥9502.00 | 2024-04-23 | |

| Crysdot LLC | CD11001887-1g |

6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |

97125-16-1 | 95+% | 1g |

$1152 | 2024-07-19 | |

| Chemenu | CM177648-1g |

6-amino-5-formyl-2-methoxy-4-phenylnicotinonitrile |

97125-16-1 | 95% | 1g |

$1086 | 2021-08-05 |

6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

97125-16-1 (6-Amino-5-formyl-2-methoxy-4-phenylnicotinonitrile) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量